trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid
CAS No.: 870721-53-2
Cat. No.: VC2836228
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 870721-53-2 |
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Molecular Formula | C16H21NO4 |
Molecular Weight | 291.34 g/mol |
IUPAC Name | (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 |
Standard InChI Key | JNMGJNQZIAVFJE-QWHCGFSZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O |
SMILES | CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid is a structurally distinct pyrrolidine derivative characterized by a specific spatial arrangement of its functional groups. The compound features a pyrrolidine ring with a phenyl substituent at the 2-position and a carboxylic acid group at the 3-position, both in a trans configuration relative to each other. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, which serves as a valuable protecting group in organic synthesis applications .
The compound is identified by several key identifiers:
Identifier | Value |
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CAS Number | 870721-53-2 |
Molecular Formula | C₁₆H₂₁NO₄ |
Molecular Weight | 291.35 g/mol |
IUPAC Name | (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid |
InChI Key | JNMGJNQZIAVFJE-QWHCGFSZSA-N |
The chemical structure features a five-membered pyrrolidine ring serving as the core scaffold, with the phenyl group and carboxylic acid moiety in a trans relationship. This specific stereochemical arrangement plays a crucial role in its biological activity and synthetic utility .
Stereochemical Features
The trans configuration between the phenyl group at the 2-position and the carboxylic acid at the 3-position is a defining characteristic of this compound. The stereochemistry is typically designated as (2S,3S), indicating specific spatial orientations of these substituents . This precise stereochemical arrangement is critical for its applications in chiral catalysis and pharmaceutical development, where molecular recognition processes depend on specific three-dimensional structures.
Physical and Chemical Properties
Trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid exists as an off-white solid at standard conditions . The compound's physical and chemical properties are largely determined by its functional groups and their spatial arrangement.
Property | Description |
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Physical State | Off-white solid |
Solubility | Soluble in most organic solvents (dichloromethane, chloroform, ethyl acetate) |
Stability | Stable under normal laboratory conditions |
Purity (Commercial) | Typically ≥95% |
The presence of the carboxylic acid group confers acidic properties to the molecule, while the Boc-protected nitrogen provides a site for further functionalization. The phenyl ring contributes to the compound's hydrophobicity and potential for π-π stacking interactions in complex systems .
Synthesis and Preparation Methods
Several synthetic approaches have been developed for the preparation of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid, with most methods focusing on establishing the correct stereochemistry at the 2- and 3-positions of the pyrrolidine ring.
C-H Activation-Arylation Strategy
One established synthetic route involves a C-H activation-arylation approach starting from N-Boc-D-proline derivatives. This method typically begins with amide formation using 8-aminoquinoline, followed by a key C-H activation-arylation step to introduce the phenyl group. Subsequent removal of the directing group under basic conditions leads to epimerization, resulting in the desired trans configuration .
The synthesis pathway can be summarized as follows:
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Formation of an 8-aminoquinoline amide from N-Boc-D-proline
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C-H activation-arylation to introduce the phenyl group
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Removal of the directing group with concurrent epimerization
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Protection of the carboxylic acid as needed
This approach delivers the desired compound with high diastereoselectivity, making it particularly valuable for large-scale synthesis .
Alternative Synthetic Approaches
Alternative synthetic routes may involve:
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Starting from appropriately substituted pyrrolidine derivatives
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Stereoselective introduction of the phenyl and carboxylic acid groups
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Use of asymmetric catalysis to control stereochemistry
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Modification of existing pyrrolidine scaffolds through functional group transformations
The choice of synthetic method typically depends on the desired scale, available starting materials, and required stereochemical purity.
Applications and Research Significance
Trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid serves as a versatile building block with applications spanning multiple research domains. Its unique structure and stereochemistry make it particularly valuable in various scientific and industrial applications.
Pharmaceutical Development
The compound plays a significant role in pharmaceutical research and development:
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Serves as a key intermediate in the synthesis of various pharmaceutical agents
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Contributes to the development of novel drug candidates for neurological disorders
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Functions as a building block for compounds with specific biological activities
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Enables the creation of molecular scaffolds with defined three-dimensional structures
The pyrrolidine core, in particular, is found in numerous biologically active compounds, making trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid a valuable starting point for drug discovery efforts .
Peptide Synthesis
In peptide chemistry, this compound is utilized for:
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Preparation of peptide derivatives with enhanced stability
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Creation of biologically active peptide analogs
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Development of peptide-based therapeutic agents
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Introduction of conformational constraints in peptide structures
Structure-Activity Relationships and Comparison with Related Compounds
The biological activity and synthetic utility of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid are strongly influenced by its stereochemistry and substitution pattern.
Comparison with Cis Isomer
The trans configuration of the phenyl and carboxylic acid groups distinguishes this compound from its cis isomer, cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid (CAS: 1187931-40-3). The stereochemical differences between these isomers significantly impact their:
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Biological activities
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Conformational preferences
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Utility in synthetic applications
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Effectiveness in pharmaceutical development
Studies have shown that the stereochemistry of these compounds dramatically influences their interaction with biological targets, making the precise control of stereochemistry a critical factor in their application.
Related Fluorinated Derivatives
Recent Research Findings and Future Directions
Recent Developments
Recent studies have highlighted the importance of pyrrolidine derivatives like trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid in medicinal chemistry. For example, research has demonstrated that fully substituted 5-oxopyrrolidines, structurally related to the title compound, have shown sub-micromolar activity as BACE-1 inhibitors, which is crucial for Alzheimer's disease research.
Additionally, advanced catalytic techniques such as directed C(sp³)–H activation have been developed to introduce key aryl appendages to pyrrolidine scaffolds, expanding the synthetic accessibility of these important compounds.
Future Research Directions
Several promising research directions involving trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid include:
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Development of more efficient synthetic routes with improved stereocontrol
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Exploration of new applications in medicinal chemistry and drug discovery
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Investigation of structure-activity relationships in biological systems
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Design of novel catalytic systems based on the pyrrolidine scaffold
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Creation of advanced materials with specific functional properties
The continuing interest in pyrrolidine-based compounds suggests that trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid will remain an important research tool and building block in various scientific disciplines.
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